N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine
Description
N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives have garnered significant interest due to their diverse applications in medicinal chemistry, agriculture, and material sciences .
Properties
IUPAC Name |
N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5S/c1-18-13(15-16-17-18)10-3-2-4-12(9-10)14-11-5-7-19-8-6-11/h2-4,9,11,14H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPRNPJEMRCWNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)NC3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine, often involves the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction typically requires the in situ generation of hydrazoic acid, which is highly toxic and explosive. The reaction conditions often involve the use of strong Lewis acids or amine salts to activate the azide .
Industrial Production Methods
Industrial production methods for tetrazole derivatives may involve safer and more scalable approaches, such as the use of triethyl orthoformate and sodium azide in an acidic medium . These methods aim to minimize the risks associated with the generation of hydrazoic acid while maintaining high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine can undergo various chemical reactions, including:
Oxidation: Tetrazole rings are generally resistant to oxidation due to their low HOMO energy.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized tetrazole derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxylic acid-containing compounds . This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives such as:
- 1-methyl-5-aminotetrazole
- 2-methyl-5-aminotetrazole
- 5-phenyl-1,2,3,4-tetrazole
Uniqueness
N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thian-4-amine moiety further differentiates it from other tetrazole derivatives, potentially enhancing its stability and reactivity .
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